molecular formula C10H22O B020141 2,7-Dimethyl-4-octanol CAS No. 19781-11-4

2,7-Dimethyl-4-octanol

Cat. No.: B020141
CAS No.: 19781-11-4
M. Wt: 158.28 g/mol
InChI Key: FRJOBNOTOHIMIH-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4-octanol can be achieved through several methods. One common approach involves the reduction of 2,7-Dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,7-Dimethyl-4-octanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4-octanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: 2,7-Dimethyl-4-octanone

    Reduction: this compound

    Substitution: 2,7-Dimethyl-4-octyl chloride

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-4-octanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in .

Properties

IUPAC Name

2,7-dimethyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-8(2)5-6-10(11)7-9(3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJOBNOTOHIMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338604
Record name 2,7-Dimethyl-4-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-11-4
Record name 2,7-Dimethyl-4-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethyl-4-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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